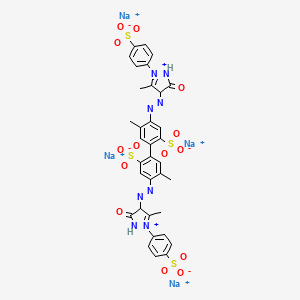
Tetrasodium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5'-dimethyl(1,1'-biphenyl)-2,2'-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,4'-Bis((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)-5,5'-dimetil(1,1'-bifenil)-2,2'-disulfonato de tetra sodio es un compuesto orgánico complejo conocido por sus propiedades de color vibrante. Se utiliza principalmente como colorante en diversas aplicaciones industriales debido a su estabilidad y coloración intensa.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4,4'-Bis((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)-5,5'-dimetil(1,1'-bifenil)-2,2'-disulfonato de tetra sodio implica varios pasos, que incluyen reacciones de diazotación y acoplamiento. El proceso comienza con la diazotación de 4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol, seguida del acoplamiento con ácido 5,5'-dimetil(1,1'-bifenil)-2,2'-disulfónico. La reacción se lleva a cabo bajo condiciones controladas de pH y temperatura para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se escala utilizando reactores de flujo continuo para mantener una calidad y eficiencia consistentes. El uso de catalizadores avanzados y condiciones de reacción optimizadas mejora aún más el proceso de producción, haciéndolo rentable y respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4,4'-Bis((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)-5,5'-dimetil(1,1'-bifenil)-2,2'-disulfonato de tetra sodio experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar sus propiedades de color.
Reducción: Las reacciones de reducción pueden romper los enlaces azo, lo que lleva a la formación de aminas.
Sustitución: Los grupos sulfonato se pueden sustituir por otros grupos funcionales, modificando las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen fuertes agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el ditionito de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de pH y temperatura para obtener los productos deseados.
Principales productos formados
Aplicaciones Científicas De Investigación
El 4,4'-Bis((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)-5,5'-dimetil(1,1'-bifenil)-2,2'-disulfonato de tetra sodio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como colorante en química analítica para detectar y cuantificar diversas sustancias.
Biología: Empleado en técnicas de tinción biológica para visualizar componentes celulares.
Medicina: Investigado para su posible uso en diagnósticos médicos y aplicaciones terapéuticas.
Industria: Utilizado en las industrias textil y papelera para teñir telas y productos de papel.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de sus enlaces azo, que son responsables de su coloración intensa. Los objetivos moleculares y las vías implicadas incluyen interacciones con varios sustratos y enzimas, lo que lleva a cambios en las propiedades del color. Los grupos sulfonato mejoran la solubilidad del compuesto en agua, lo que lo hace adecuado para diversas aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
- El 4,4'-Bis((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)-5,5'-dimetil(1,1'-bifenil)-2,2'-disulfonato de tetra sodio se compara con otros colorantes azo como:
- Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate
- Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate
Singularidad
La singularidad del 4,4'-Bis((4,5-dihidro-3-metil-5-oxo-1-(4-sulfonatofenil)-1H-pirazol-4-il)azo)-5,5'-dimetil(1,1'-bifenil)-2,2'-disulfonato de tetra sodio radica en su estructura molecular específica, que imparte propiedades de color y estabilidad distintas. Su alta solubilidad en agua y su resistencia a la decoloración lo convierten en una opción preferida en diversas aplicaciones.
Propiedades
Número CAS |
89504-75-6 |
|---|---|
Fórmula molecular |
C34H28N8Na4O14S4+2 |
Peso molecular |
992.9 g/mol |
Nombre IUPAC |
tetrasodium;4-methyl-2-[5-methyl-4-[[3-methyl-5-oxo-2-(4-sulfonatophenyl)-1,4-dihydropyrazol-2-ium-4-yl]diazenyl]-2-sulfonatophenyl]-5-[[3-methyl-5-oxo-2-(4-sulfonatophenyl)-1,4-dihydropyrazol-2-ium-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C34H30N8O14S4.4Na/c1-17-13-25(29(59(51,52)53)15-27(17)35-37-31-19(3)41(39-33(31)43)21-5-9-23(10-6-21)57(45,46)47)26-14-18(2)28(16-30(26)60(54,55)56)36-38-32-20(4)42(40-34(32)44)22-7-11-24(12-8-22)58(48,49)50;;;;/h5-16,31-32H,1-4H3,(H4-2,39,40,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;;/q;4*+1/p-2 |
Clave InChI |
MPKFPNNGENKVHC-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2C(=[N+](NC2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C4=C(C=C(C(=C4)C)N=NC5C(=[N+](NC5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















